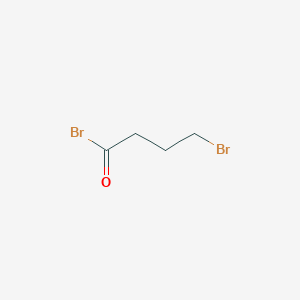

4-Bromobutyrylbromide

説明

4-Bromobutyrylbromide (CAS: 56489-06-6) is a brominated acyl bromide compound with the inferred molecular formula C₄H₆Br₂O and a molecular weight of 229.91 g/mol. Structurally, it consists of a four-carbon chain with a bromine atom at the terminal carbon (C4) and an acyl bromide group (-COBr) at the first carbon (C1). This dual functionality enables its use as a versatile reagent in organic synthesis, particularly in introducing bromoacyl or alkyl bromide moieties into target molecules.

特性

CAS番号 |

56489-06-6 |

|---|---|

分子式 |

C4H6Br2O |

分子量 |

229.90 g/mol |

IUPAC名 |

4-bromobutanoyl bromide |

InChI |

InChI=1S/C4H6Br2O/c5-3-1-2-4(6)7/h1-3H2 |

InChIキー |

FKWORQBQNPAITE-UHFFFAOYSA-N |

正規SMILES |

C(CC(=O)Br)CBr |

製品の起源 |

United States |

類似化合物との比較

Structural and Functional Group Analysis

The table below highlights key structural and functional differences between 4-Bromobutyrylbromide and structurally related brominated compounds:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Functional Groups |

|---|---|---|---|---|

| 4-Bromobutyrylbromide | 56489-06-6 | C₄H₆Br₂O | 229.91 | Acyl bromide, alkyl bromide |

| 4-Bromobutyraldehyde | 38694-47-2 | C₄H₇BrO | 151.00 | Aldehyde, alkyl bromide |

| 4-(Bromomethyl)benzaldehyde | 51359-78-5 | C₈H₇BrO | 199.05 | Aldehyde, benzyl bromide |

| 4-Tert-Buthylbenzyl Bromide | 18880-00-7 | C₁₁H₁₅Br | 227.14 | Benzyl bromide |

| 4-(Bromomethyl)benzylamine HBr | 34403-47-9 | C₈H₁₀Br₂N* | 279.91† | Benzylamine, benzyl bromide |

*Inferred from nomenclature; †Calculated based on hydrobromide salt.

Key Observations :

- 4-Bromobutyrylbromide uniquely combines acyl bromide and alkyl bromide groups, enabling dual reactivity in alkylation and acylation reactions.

- 4-Bromobutyraldehyde lacks the acyl bromide group, limiting its utility to aldehyde-specific reactions (e.g., nucleophilic additions) .

- 4-(Bromomethyl)benzaldehyde features a benzyl bromide group, favoring electrophilic aromatic substitutions or benzylation reactions .

- 4-Tert-Buthylbenzyl Bromide incorporates a bulky tert-butyl group, which sterically hinders nucleophilic substitutions compared to simpler benzyl bromides .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。